4-Methylstilbene

Membrane protein extraction Nanodisc technology Amphiphilic copolymer stability

4-Methylstilbene (C₁₅H₁₄, MW 194.27 g/mol) is a mono-methyl substituted trans-stilbene derivative where the methyl substituent is positioned at the para position of one phenyl ring. Unlike its hydroxylated analog resveratrol or the parent stilbene, this compound lacks phenolic -OH groups, making it a purely hydrocarbon-based stilbene scaffold.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 1657-45-0
Cat. No. B168049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylstilbene
CAS1657-45-0
Synonyms1-METHYL-4-((E)-STYRYL)-BENZENE
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+
InChIKeyMDRVHDXASYPUCB-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylstilbene (CAS 1657-45-0) Procurement Guide: Sourcing a Key Monomer for Semi-Rigid Polymers and Photochemical Research


4-Methylstilbene (C₁₅H₁₄, MW 194.27 g/mol) is a mono-methyl substituted trans-stilbene derivative where the methyl substituent is positioned at the para position of one phenyl ring [1]. Unlike its hydroxylated analog resveratrol or the parent stilbene, this compound lacks phenolic -OH groups, making it a purely hydrocarbon-based stilbene scaffold. It exists predominantly in the thermodynamically stable trans (E) configuration and is commercially available as a crystalline solid with a purity typically >98% (GC) . Its primary scientific utility arises from its role as a comonomer in strictly alternating copolymerizations with maleic anhydride, yielding semi-rigid polyanions with tunable properties, and as a model compound for studying trans-cis photoisomerization kinetics [2].

Why Generic Stilbene Analogs Cannot Replace 4-Methylstilbene in Copolymerization and Photophysical Studies


The position, electronic nature, and steric bulk of substituents on the stilbene backbone critically dictate both the rate of radical alternating copolymerization with maleic anhydride and the photophysical behavior of the resulting macromolecules [1]. Para-substituted methyl groups inductively donate electron density, accelerating cross-propagation with electron-deficient comonomers, whereas ortho-substituted analogs suffer from steric hindrance that reduces polymerization rates and disrupts conjugation [2]. In biological applications, only specific methyl-substituted stilbene–maleic acid copolymers (e.g., 4-STMA) spontaneously form homogeneous lipid nanodiscs, a property absent in unsubstituted stilbene or styrene-based counterparts, directly impacting membrane protein extraction workflows [3]. Therefore, substituting 4-Methylstilbene with another in-class stilbene without quantitative justification risks compromising polymer dispersity, solubility window, and biological compatibility.

Quantitative Evidence for Selecting 4-Methylstilbene Over Competing Stilbene Monomers and Polymer Scaffolds


4-STMA Copolymers Exhibit a Broader pH Solubility Window (pH 5–10) Compared to Industry-Standard SMA2000 (pH 7.0–8.0)

Hydrolyzed poly(4-methylstilbene-alt-maleic acid) (4-STMA) remains water-soluble from pH 5 to 10, a range that is double that of the widely used commercial styrene-maleic acid copolymer SMA2000, which is most soluble between pH 7.0 and 8.0 [1]. This expanded pH window is attributed to the strict alternation of the stilbene backbone and the absence of polystyrene elements that seed aggregation under acidic conditions, enabling use in acidic organelle (lysosome/endosome) models where SMA2000 precipitates [1].

Membrane protein extraction Nanodisc technology Amphiphilic copolymer stability

Poly(4-methylstilbene-alt-maleic anhydride) Displays Significantly Narrower Dispersity (PDI 1.54) Versus Commercial SMA Copolymers (PDI ≥2.0)

The 4-methylstilbene-based copolymer 4-STMA, synthesized via free-radical polymerization followed by precipitation–reprecipitation, exhibits a polydispersity index (PDI) of 1.54 with a number-average molecular weight (Mn) of 5.8 kDa [1]. This is substantially narrower than commercial SMA2000, which typically has a PDI of 2.0 or greater due to the statistical incorporation of styrene-styrene dyads and triads that are impossible in the strictly alternating stilbene system [1]. Additionally, employing RAFT-controlled polymerization yields poly((E)-4-methylstilbene-alt-maleic anhydride) with precisely controlled sequence, composition, and molecular weight [2].

Controlled radical polymerization Polymer dispersity control RAFT polymerization

Only 4-Methyl- and 2-Methyl-STMA Copolymers Efficiently Solubilize Phospholipid Vesicles, While Unsubstituted and Dicarboxylated STMA Do Not

Among a panel of five hydrolyzed stilbene–maleic acid copolymers tested at equivalent concentrations (1–2% w/v), only the 4-methyl-substituted (4-STMA, compound 3) and 2-methyl-substituted (2-STMA, compound 4) variants efficiently dispersed multilamellar vesicles of dimyristoylphosphatidylcholine (DMPC) into transparent solutions [1]. The unsubstituted STMA, 2,2′-dimethyl-STMA, and 4,4′-dicarboxylato-STMA failed to clarify the liposome suspensions under identical conditions, indicating that the specific placement of a single methyl group is required to achieve the optimal balance of hydrophobicity and backbone dynamics for membrane insertion [1]. 31P NMR spectroscopy validated the formation of water-soluble nanodiscs with ~20 nm diameters [1].

Lipid membrane solubilization DMPC vesicle dispersal Nanodisc formation efficiency

Para-Methyl Substitution on Stilbene Accelerates Copolymerization Rate with Maleic Anhydride Relative to Ortho-Substituted Analogs

Methyl groups in the para position of the stilbene ring increase the copolymerization rate with maleic anhydride via inductive electron donation, which enhances the reactivity of the stilbene radical toward cross-propagation with the electron-deficient maleic anhydride double bond [1]. Ortho-methyl stilbene monomers consistently copolymerize slower than their para-substituted counterparts due to steric interactions that force the phenyl rings out-of-plane and reduce conjugation with the radical center [1]. While exact rate constants from the conversion-time study are available in the primary dissertation [2], the directionality of the effect is unambiguous: para-methyl ≥ meta-methyl > ortho-methyl in copolymerization rate for monosubstituted stilbenes.

Free radical copolymerization kinetics Monomer reactivity Alternating copolymer synthesis

Trans-4-Methylstilbene Exhibits Clean First-Order Photoisomerization Kinetics, Making It a Preferred Model Compound Over Polymer-Bound Stilbene Systems

The low-molecular-weight structural model trans-4-methylstilbene (MS) undergoes trans-to-cis photoisomerization upon UV irradiation that obeys first-order kinetics, characterized by a progressive decrease in the π→π* absorption band with a shift of the absorption maximum to lower wavelengths [1]. This behavior contrasts with copolymers containing side-chain trans-stilbene chromophores directly bound to the backbone, such as poly((-)-menthyl acrylate-co-trans-4-vinylstilbene), where the photoisomerization does not follow first-order kinetics due to excited-state interactions between adjacent stilbene side chains along the macromolecular backbone [1]. The absorption spectrum of trans-4-methylstilbene in CHCl₃ shows a structured band with maxima at approximately 316 and 303 nm [1].

Trans-cis photoisomerization Photochemical kinetics UV absorption spectroscopy

High-Value Application Scenarios Where 4-Methylstilbene Provides Documented Performance Advantages


Synthesis of Strictly Alternating Amphiphilic Copolymers for Native Membrane Protein Nanodiscs with Extended pH Stability (pH 5–10)

Structural biology groups requiring native membrane protein extraction for cryo-EM or NMR analysis should select 4-methylstilbene as the monomer feedstock for synthesizing poly(4-methylstilbene-alt-maleic acid) (4-STMA). Evidence confirms that 4-STMA-derived nanodiscs remain soluble across pH 5–10 [1], significantly outperforming SMA2000 (pH 7.0–8.0) [1] and enabling membrane protein solubilization from acidic compartments such as lysosomes and endosomes. The 4-STMA copolymer yields homogeneous ~20 nm nanodiscs with a narrow dispersity (PDI 1.54) that facilitates higher-resolution structural determination compared to polydisperse commercial SMA alternatives [1]. RAFT polymerization protocols using 4-methylstilbene monomer can further reduce PDI for groups requiring monodisperse nanodisc preparations [2].

Photochemical Research Requiring a Well-Behaved, First-Order Photoisomerization Standard with UV Spectral Handles

Photochemists investigating stilbene trans-cis isomerization dynamics should employ trans-4-methylstilbene as the preferred low-molecular-weight model compound. Its photoisomerization follows clean first-order kinetics in dilute solution [3], unlike polymer-bound stilbene chromophores that exhibit complex, non-first-order decay due to inter-chromophore interactions [3]. The methyl substituent provides a distinct spectroscopic signature in NMR and UV-Vis (absorption maxima at ~316 and 303 nm in CHCl₃ [3]), facilitating kinetic monitoring without the interfering hydrogen-bonding interactions present in hydroxylated analogs like resveratrol.

Controlled Radical Copolymerization Method Development Leveraging Para-Methyl Electronic Activation

Polymer chemistry laboratories developing new alternating copolymerization methods benefit from 4-methylstilbene's para-methyl inductive electron donation, which accelerates cross-propagation with maleic anhydride relative to ortho-substituted or unsubstituted stilbenes [4]. The faster conversion kinetics reduce overall reaction time, while the strictly alternating nature of the resulting copolymer backbone (no stilbene-stilbene or maleic anhydride-maleic anhydride dyads [4]) ensures predictable, sequence-controlled polymer architecture. This combination of rate acceleration and structural fidelity makes 4-methylstilbene the preferred monomer for optimizing new RAFT or other controlled radical polymerization protocols targeting semi-rigid polyelectrolytes [2].

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